(R)-mevalonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-mevalonate is an organic compound that plays a crucial role in the biosynthesis of isoprenoids, which are vital for many biological processes. It is a precursor of cholesterol, steroid hormones, and other important molecules. The synthesis of (R)-mevalonate is of great importance in the field of biochemistry and molecular biology.

Applications De Recherche Scientifique

Urinary Excretion and Metabolic Studies

- (R)-mevalonate Excretion : (R)-Mevalonate is normally excreted in the urine of humans and rats, playing a role in bodily metabolism and excretion. Human excretion rates correspond to 29% of the glomerular filtration rate, with similar findings in rats (Kopito & Brunengraber, 1980).

- Urinary Clearance and Metabolism in Rats : In isolated rat kidneys, R-mevalonate was found to be reabsorbed in the tubule, and its urinary excretion accounted for 22% of the uptake from the perfusate. The study highlights the renal discrimination between R and S forms of mevalonate salt (Brunengraber et al., 1981).

Biochemical and Pathophysiological Research

- Non-Sterol Metabolism : (R)-mevalonate is oxidized to CO2 in vitro, suggesting its role in metabolic processes beyond sterol synthesis. The study emphasizes the importance of substrate purification in research (Bardenheier & Popják, 1977).

- Metabolism in Rats and Humans : (R)-mevalonate metabolism has been observed to lead to CO2 exhalation in both rats and humans, indicating its involvement in metabolic pathways apart from sterol biosynthesis (Fogelman et al., 1975).

Regulation and Pathway Studies

- Mevalonate Pathway Regulation : The mevalonate pathway, which produces isoprenoids vital for various cellular functions, is regulated through feedback mechanisms. Understanding this regulatory system can be crucial for treating diseases like cancer and heart disease (Goldstein & Brown, 1990).

- Mevalonate Cascade in Neurodegenerative Diseases : The mevalonate pathway's involvement in neurodevelopmental and neurodegenerative disorders suggests potential therapeutic targets for various central nervous system pathologies (Jiao et al., 2017).

Immune System and Disease Implications

- Trained Immunity through Mevalonate Pathway : Activation of the mevalonate pathway induces trained immunity in innate immune cells, offering insights into the treatment of conditions with excessive trained immunity activation (Bekkering et al., 2018).

- Plasma Mevalonate in Disease Conditions : Variations in plasma mevalonate levels and its metabolism have been linked to diseases such as uremia, showcasing its clinical significance (Kopito et al., 1982).

Cancer Therapy and Treatment Research

- Mevalonate Pathway in Cancer Therapy : Targeting the mevalonate pathway may be significant in cancer treatment, as it plays a crucial role in cell proliferation and tumor progression (Fritz, 2009).

- Consequences of Mevalonate Depletion : Depleting mevalonate affects the regulation of expression of isoprenylated proteins, with potential implications in cancer research (Holstein et al., 2002).

Propriétés

Numéro CAS |

1192-42-3 |

|---|---|

Nom du produit |

(R)-mevalonate |

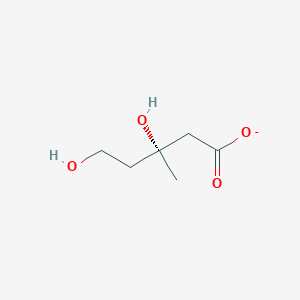

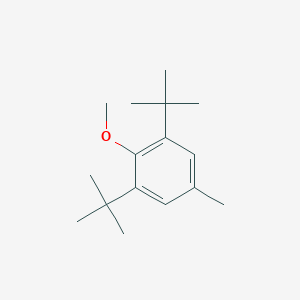

Formule moléculaire |

C6H11O4- |

Poids moléculaire |

147.15 g/mol |

Nom IUPAC |

(3R)-3,5-dihydroxy-3-methylpentanoate |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1/t6-/m1/s1 |

Clé InChI |

XVQNGICOIZBDTJ-UHFFFAOYSA-N |

SMILES isomérique |

C[C@@](CCO)(CC(=O)[O-])O |

SMILES |

CC(CCO)(CC(=O)[O-])O |

SMILES canonique |

CC(CCO)(CC(=O)[O-])O |

Color/Form |

Oily liquid |

Autres numéros CAS |

150-97-0 |

Solubilité |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. In water, 6.0X10+4 mg/L at 25 °C (est) |

Synonymes |

Acid, Mevalonic Mevalonate Mevalonic Acid |

Pression de vapeur |

1.7X10-3 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)